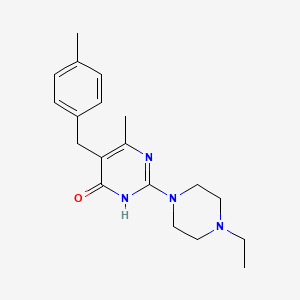![molecular formula C19H19NO3S B6041671 methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate](/img/structure/B6041671.png)
methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a thiazolidinone derivative that has been synthesized to explore its potential as a drug candidate.
作用機序
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX-2, methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been shown to reduce the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to be non-toxic and well-tolerated in animal studies. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that it may have potential as an anti-cancer agent. In addition, further studies are needed to explore its potential as a treatment for diabetes and other inflammatory conditions. Finally, there is a need for further research to optimize the synthesis method and improve the solubility of the compound.
合成法
The synthesis of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate involves the reaction of 2-phenylethylamine with ethyl 4-chloro-3-nitrobenzoate to form ethyl 4-[3-nitro-4-(2-phenylethyl)phenyl]butanoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thioglycolic acid to form the thiazolidinone ring, and the ester group is hydrolyzed to form the final product.
科学的研究の応用
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-19(22)16-9-7-15(8-10-16)18-20(17(21)13-24-18)12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCIQOKYWWQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)
![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)
![7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041644.png)

![3-phenyl-2-(phenylimino)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6041656.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6041657.png)
![1-sec-butyl-2-mercapto-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6041662.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)
